(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid
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Overview
Description
(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid is a cyclobutane derivative with a methanesulfonyl group and a carboxylic acid group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r,3r)-3-methanesulfonylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a cyclobutane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1r,3r)-3-methanesulfonylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(1r,3r)-3-Methanesulfonylcyclobutane-1-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
Cyclobutane-1,3-dicarboxylic acid: Lacks the methanesulfonyl group, leading to different reactivity and applications.
Methanesulfonylcyclopentane-1-carboxylic acid: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its chemical properties.
Uniqueness: this compound is unique due to its combination of a cyclobutane ring, methanesulfonyl group, and carboxylic acid group
Properties
IUPAC Name |
3-methylsulfonylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S/c1-11(9,10)5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHERVKOZBRHYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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